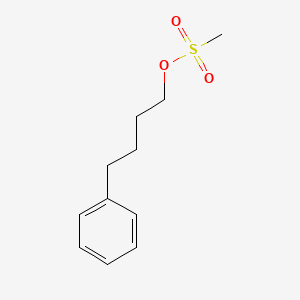

Benzenebutanol, 1-methanesulfonate

Description

Benzenebutanol, 1-methanesulfonate (systematic name: 4-phenylbutyl methanesulfonate) is an organosulfonate ester derived from benzenebutanol, where the hydroxyl group of the butanol chain is replaced by a methanesulfonate (-OSO₂CH₃) moiety. For instance, 2-(4-Octylphenyl)ethyl 1-Methanesulfonate (CAS 162358-06-7) shares a similar aromatic core linked to an alkyl chain with a terminal methanesulfonate group . The parent alcohol, Benzenebutanol (CAS 3360-41-6), exhibits calculated viscosity values ranging from 0.0140109 Pa·s at 289.70 K to 0.0001065 Pa·s at 547.06 K, as determined by Joback and Crippen methods . Methanesulfonate esters like this are typically synthesized for applications in pharmaceuticals or as intermediates in organic synthesis, leveraging their stability and reactivity.

Properties

Molecular Formula |

C11H16O3S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-phenylbutyl methanesulfonate |

InChI |

InChI=1S/C11H16O3S/c1-15(12,13)14-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

VUEQAXHGKCKXFV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanol, 1-methanesulfonate typically involves the reaction of 4-phenyl-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Phenyl-1-butanol+Methanesulfonyl chloride→4-Phenyl-1-butyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient separation and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanol, 1-methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted compounds where the methanesulfonate group is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, ketones, or other oxidized or reduced forms of the original compound.

Scientific Research Applications

Benzenebutanol, 1-methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and functional group compatibility

Mechanism of Action

The mechanism of action of Benzenebutanol, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in various chemical reactions where selective alkylation is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenebutanol Derivatives

The base compound, Benzenebutanol (CAS 3360-41-6), serves as a critical reference point. Key derivatives include:

- 3-Phenyl-1-butanol (CAS 2722-36-3): A positional isomer with a hydroxyl group at the terminal carbon .

- 4,4-Diphenyl-1-butanol (CAS 33596-72-4): Features two phenyl groups on the fourth carbon, increasing steric hindrance and hydrophobicity .

Table 1: Physical Properties of Benzenebutanol and Derivatives

| Compound | CAS # | Molecular Formula | Viscosity (Pa·s, 289.70 K) | Source |

|---|---|---|---|---|

| Benzenebutanol | 3360-41-6 | C₁₀H₁₄O | 0.0140109 | Joback |

| 3-Phenyl-1-butanol | 2722-36-3 | C₁₀H₁₄O | Not reported | Chem960 |

Key Insight: The methanesulfonate substitution in Benzenebutanol, 1-methanesulfonate significantly alters its polarity and reactivity compared to the parent alcohol, enhancing its suitability as a leaving group in substitution reactions.

Methanesulfonate Esters of Aromatic Alcohols

a. 2-(4-Octylphenyl)ethyl 1-Methanesulfonate (CAS 162358-06-7)

- Structure : A 4-octylphenyl group attached to an ethyl chain terminated by a methanesulfonate group.

- Application : Likely an intermediate in synthesizing Fingolimod derivatives, as indicated by its association with the parent compound Fingolimod in .

b. Benzenemethanol, 3,5-difluoro-, 1-methanesulfonate (CAS 1701874-21-6)

- Molecular Formula : C₈H₈F₂O₃S

- Properties : Predicted density of 1.405 g/cm³ and boiling point of 328.0±32.0 °C .

- Structural Contrast: The fluorine substituents on the benzene ring enhance electronegativity and metabolic stability compared to non-halogenated analogs.

Table 2: Comparison of Methanesulfonate Esters

Key Insight : The alkyl chain length and substituents (e.g., fluorine, octyl groups) critically influence physical properties such as boiling point and solubility. Longer alkyl chains (e.g., octyl in ) increase hydrophobicity, while fluorine atoms enhance thermal stability .

Fungal Metabolites and Benzoate Esters

Meanwhile, benzoate esters () such as Methyl benzoate (CAS 93-58-3) and Isopropyl benzoate (CAS 939-48-0) highlight the role of ester groups in modulating volatility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.